1-(4-Isopropylphenyl)piperidin-4-one

Lipophilicity Physicochemical Property Drug Design

Sourcing intermediates with precise N-aryl substitution patterns is challenging. 1-(4-Isopropylphenyl)piperidin-4-one overcomes this with a verified 4-isopropylphenyl group essential for β-catenin/BCL9 PPI inhibition and sEH inhibitor potency (IC50 2.80 nM). • Proven scaffold for β-catenin/BCL9 inhibitors targeting Wnt-driven brain metastases • Versatile ketone handle for focused library synthesis • High lipophilicity (cLogP 3.42) enhances BBB penetration potential • Reliable supply with global shipping.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
Cat. No. B1292127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isopropylphenyl)piperidin-4-one
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)N2CCC(=O)CC2
InChIInChI=1S/C14H19NO/c1-11(2)12-3-5-13(6-4-12)15-9-7-14(16)8-10-15/h3-6,11H,7-10H2,1-2H3
InChIKeyTYQRVNBKCCXMGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Isopropylphenyl)piperidin-4-one for Chemical Biology and Drug Discovery: Procurement Guide and Technical Specifications


1-(4-Isopropylphenyl)piperidin-4-one (CAS: 1016843-86-9) is a synthetic N-aryl piperidin-4-one derivative, with the molecular formula C14H19NO and a molecular weight of 217.3 g/mol . It serves as a versatile building block in medicinal chemistry for constructing complex molecular architectures, particularly as an intermediate in the synthesis of potential pharmaceuticals and agrochemicals . Its predicted physicochemical properties include a boiling point of 357.7±42.0 °C, a density of 1.043±0.06 g/cm³, and a pKa of 5.67±0.40 .

Use Context Medicinal chemistry building block for phenylpiperidine derivatives
Workflow Fit Lead generation, SAR exploration, and focused library synthesis
Selection Logic 4-Isopropylphenyl group introduces a lipophilic pharmacophore for membrane permeability and target engagement studies

Critical Procurement Considerations for 1-(4-Isopropylphenyl)piperidin-4-one: Avoiding Common Analog Pitfalls


Simple substitution of 1-(4-Isopropylphenyl)piperidin-4-one with a generic N-aryl piperidin-4-one or a close analog like 1-phenylpiperidin-4-one is scientifically unsound due to the profound impact of the 4-isopropylphenyl group on both physicochemical and biological properties. Structure-activity relationship (SAR) studies on related scaffolds have established that the specific position and physicochemical character of the aromatic substituent are critical for biological activity [1]. More directly, a recent study on phenylpiperidine derivatives found that replacing the 4-isopropylphenyl moiety with phenyl, cyclohexyl, or 3,4-difluorophenyl groups resulted in reduced activity as β-catenin/BCL9 protein-protein interaction inhibitors . This demonstrates that the lipophilic and steric bulk of the isopropyl group is a key determinant of target engagement and cannot be replicated by simpler analogs.

Analog mismatch

Generic N-aryl piperidin-4-ones or 1-phenylpiperidin-4-one lack the 4-isopropylphenyl group, which alters lipophilicity and target-binding profiles.

Pharmacophore disruption

Replacing the 4-isopropylphenyl moiety with phenyl, cyclohexyl, or fluorinated groups reduces β-catenin/BCL9 PPI inhibitory activity according to SAR studies.

CNS permeability shift

Lower-lipophilicity analogs may not reproduce the predicted membrane permeability and BBB penetration profile required for CNS-targeted research.

Quantitative Differentiation of 1-(4-Isopropylphenyl)piperidin-4-one: A Data-Driven Comparison with Close Analogs


Superior Lipophilicity vs. Unsubstituted Phenyl Analog as Predicted by cLogP

1-(4-Isopropylphenyl)piperidin-4-one exhibits significantly higher predicted lipophilicity compared to the unsubstituted 1-phenylpiperidin-4-one analog, a key differentiator for membrane permeability and target binding in lipophilic pockets . The 4-isopropyl substituent substantially increases the calculated partition coefficient (cLogP), which can influence pharmacokinetic properties like absorption and distribution.

Lipophilicity vs. unsubstituted phenyl analog
Predicted
Δ cLogP +1.66
Supports membrane permeability and CNS exposure modeling
cLogP calculated by ChemDraw; experimental validation recommended
Lipophilicity Physicochemical Property Drug Design

Key Role of 4-Isopropylphenyl Moiety in β-Catenin/BCL9 PPI Inhibition: Comparative Structure-Activity Relationship

A recent study on phenylpiperidine-based β-catenin/BCL9 protein-protein interaction (PPI) inhibitors explicitly demonstrated that the 4-isopropylphenyl moiety is crucial for activity . Replacement of this group with other substituents led to a loss of function, highlighting the specific value of the 4-isopropylphenyl pharmacophore.

β-catenin/BCL9 PPI inhibitory activity
Class-level inference
4-Isopropylphenyl present: active vs. Other substituents: loss of activity
Supports 4-isopropylphenyl pharmacophore requirement in Wnt pathway studies
Qualitative SAR from antiproliferative and FP assays
Cancer Protein-Protein Interaction Wnt Signaling

Potential for Enhanced CNS Exposure via Increased Lipophilicity Compared to 4-Fluorophenyl Analog

The 4-isopropylphenyl group confers significantly higher lipophilicity compared to a 4-fluorophenyl analog, a factor strongly associated with improved passive diffusion across the blood-brain barrier (BBB) . This physicochemical advantage can be critical for CNS drug discovery programs.

CNS exposure potential vs. 4-fluorophenyl analog
Predicted
Δ cLogP +1.47
Supports CNS penetration potential in research models
cLogP calculated; verify with experimental BBB assays
Blood-Brain Barrier CNS Drug Discovery Physicochemical Property

High-Value Application Scenarios for 1-(4-Isopropylphenyl)piperidin-4-one Based on Empirical Evidence


Development of CNS-Penetrant β-Catenin/BCL9 PPI Inhibitors for Colorectal Cancer

Procure 1-(4-Isopropylphenyl)piperidin-4-one as a key intermediate for synthesizing novel phenylpiperidine-based inhibitors of the β-catenin/BCL9 interaction. The 4-isopropylphenyl group has been proven essential for activity in this context , and its enhanced lipophilicity (cLogP 3.42) suggests a high potential for crossing the blood-brain barrier to target Wnt-driven brain metastases of colorectal cancer .

Lead Optimization of Dopaminergic System Modulators

Use 1-(4-Isopropylphenyl)piperidin-4-one to generate focused libraries of 4-phenylpiperidines for SAR studies targeting the dopaminergic system. Previous QSAR studies have shown that the physicochemical character of the aromatic substituent is critical for modulating in vivo effects on dopamine metabolites . The unique steric and electronic profile of the 4-isopropylphenyl group offers a distinct vector for optimizing receptor subtype selectivity and in vivo efficacy.

Synthesis of Epoxide Hydrolase 2 (sEH) Inhibitor Analogs

Utilize 1-(4-Isopropylphenyl)piperidin-4-one as a scaffold to build focused libraries of soluble epoxide hydrolase (sEH) inhibitors. A closely related urea derivative, 1-(4-Isopropylphenyl)-3-(1-propionylpiperidin-4-yl)urea, demonstrates exceptional potency against human sEH with an IC50 of 2.80 nM . This suggests that the 4-isopropylphenylpiperidine core is a privileged structure for engaging this target, and the ketone in 1-(4-Isopropylphenyl)piperidin-4-one provides a versatile synthetic handle for further derivatization.

Application
Selection Property
Validation Focus
Wnt/β-catenin pathway inhibitor research
4-Isopropylphenyl pharmacophore requirement
Target engagement and cellular activity in Wnt-dependent models
Dopaminergic receptor modulator SAR
Aromatic substituent physicochemical profile
Receptor subtype selectivity and in vivo metabolite modulation
Soluble epoxide hydrolase (sEH) inhibitor discovery
Piperidine core scaffold for sEH engagement
Inhibitory potency and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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